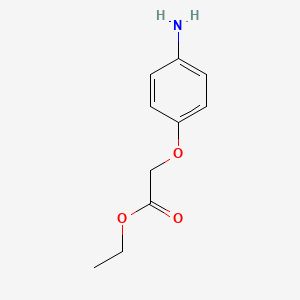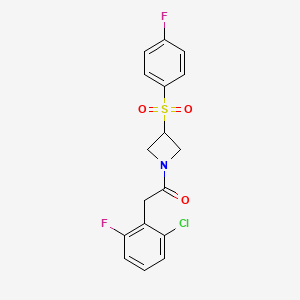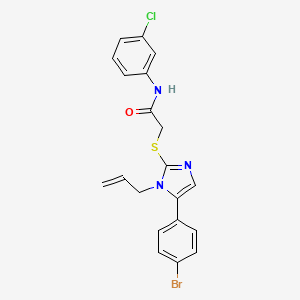![molecular formula C13H14N2O2 B2717144 4-Methyl-1-[4-(oxiran-2-ylmethoxy)phenyl]pyrazole CAS No. 2411220-73-8](/img/structure/B2717144.png)
4-Methyl-1-[4-(oxiran-2-ylmethoxy)phenyl]pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-1-[4-(oxiran-2-ylmethoxy)phenyl]pyrazole, also known as epoxiconazole, is a fungicide that is widely used in agriculture to protect crops from fungal diseases. It belongs to the class of triazole fungicides and has a broad spectrum of activity against various fungal pathogens. In recent years, epoxiconazole has gained significant attention from the scientific community due to its potential applications in scientific research.
Wirkmechanismus
Epoxiconazole acts by inhibiting the activity of cytochrome P450 enzymes involved in the biosynthesis of ergosterol. This results in the accumulation of toxic sterol intermediates, leading to the disruption of fungal cell membranes and ultimately, the death of the fungal cell.
Biochemical and Physiological Effects:
Epoxiconazole has been shown to have a significant impact on the physiology of fungal cells. It has been reported to alter the activity of various enzymes involved in energy metabolism, leading to a decrease in ATP production and a reduction in fungal growth. Additionally, 4-Methyl-1-[4-(oxiran-2-ylmethoxy)phenyl]pyrazolee has been shown to induce oxidative stress in fungal cells, leading to the accumulation of reactive oxygen species and ultimately, cell death.
Vorteile Und Einschränkungen Für Laborexperimente
Epoxiconazole has several advantages for laboratory experiments, including its broad spectrum of activity against various fungal pathogens and its well-characterized mechanism of action. However, its use is limited by its potential toxicity to non-target organisms and its potential to induce resistance in fungal populations.
Zukünftige Richtungen
There are several future directions for research on 4-Methyl-1-[4-(oxiran-2-ylmethoxy)phenyl]pyrazolee. These include the development of new antifungal agents based on its mechanism of action, the identification of new targets for antifungal therapy, and the investigation of its potential applications in other areas of research, such as cancer therapy and drug discovery. Additionally, further studies are needed to better understand the potential risks associated with its use in agriculture and to develop strategies to minimize these risks.
Synthesemethoden
Epoxiconazole can be synthesized by reacting 2-(2,4-dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)hexan-2-ol with epichlorohydrin in the presence of a base. The resulting product is then treated with 4-methylphenylhydrazine to obtain 4-Methyl-1-[4-(oxiran-2-ylmethoxy)phenyl]pyrazolee.
Wissenschaftliche Forschungsanwendungen
Epoxiconazole has been extensively used in scientific research as a tool to study the mechanisms of fungal pathogenesis and to develop new antifungal agents. It has been shown to inhibit the biosynthesis of ergosterol, a key component of fungal cell membranes, leading to the disruption of fungal growth and development. This mechanism of action has made 4-Methyl-1-[4-(oxiran-2-ylmethoxy)phenyl]pyrazolee an attractive target for the development of new antifungal agents.
Eigenschaften
IUPAC Name |
4-methyl-1-[4-(oxiran-2-ylmethoxy)phenyl]pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-10-6-14-15(7-10)11-2-4-12(5-3-11)16-8-13-9-17-13/h2-7,13H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLZJUHNPYMACX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=CC=C(C=C2)OCC3CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromo-3-{[4-(4-cyclohexylpiperazine-1-carbonyl)phenyl]methyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2717061.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2717063.png)
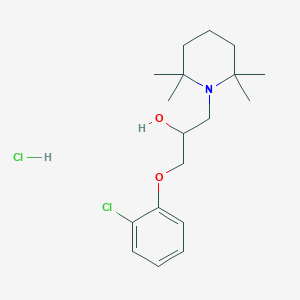
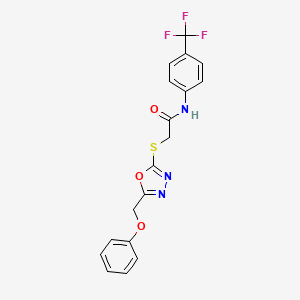
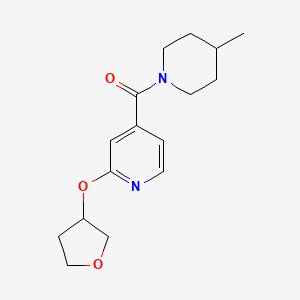

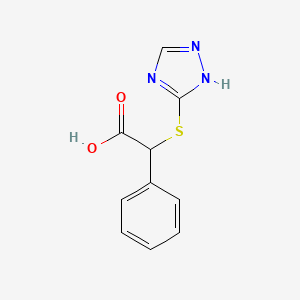
![Methyl 4-methyl-2-{[(3-methylphenoxy)acetyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B2717073.png)
